molecular formula C22H37Cl3N6 B1433982 2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole sesquihydrochloride CAS No. 1820673-67-3

2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole sesquihydrochloride

Cat. No. B1433982
M. Wt: 491.9 g/mol
InChI Key: DVWSYUVXXHTMBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the pyrrolidine-2-one scaffold, a structural feature recurrent in antitumor agents, was synthesized by the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide, leading to the respective Schiff base intermediates .


Molecular Structure Analysis

The molecule contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members. This ring is part of a larger structure that includes a benzo[d]imidazole group . The molecule also contains three chloride ions .


Physical And Chemical Properties Analysis

This compound is likely to be a solid at room temperature, and it is highly soluble in water and other polar solvents .

Scientific Research Applications

Guidelines on Chemical Names and Logos

Chemical Nomenclature
In scientific writing, the use of full chemical names is crucial for clarity and precision. Abbreviations and acronyms, although convenient, may not be universally recognized and can lead to confusion. For instance, the chemical compound N,N-Dimethyltryptamine should not be abbreviated to DMT in first mention unless the abbreviation is defined and its widespread recognition is established. This ensures that both the general public and professionals can understand the content without ambiguity. Widely recognized acronyms like DNA (Deoxyribonucleic Acid) are exceptions due to their prevalent use in both scientific and public domains.

Use of Logos in Chemical Documentation
The incorporation of chemical logos, such as the hazard symbols for corrosive or toxic substances, follows strict regulatory guidelines. These symbols are standardized under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) to ensure universal comprehension of chemical hazards. For documentation purposes, including safety datasheets and labelling, the exact logos provided by regulatory bodies must be used without modification to maintain their integrity and recognizability.

Safety And Hazards

The safety data sheet for this compound indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the broad range of activities exhibited by compounds containing imidazole and pyrrolidine moieties . Additionally, further studies could explore the synthesis of new derivatives and their potential applications.

properties

IUPAC Name

2-pyrrolidin-2-yl-4,5,6,7-tetrahydro-1H-benzimidazole;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H17N3.3ClH/c2*1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-10;;;/h2*10,12H,1-7H2,(H,13,14);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWSYUVXXHTMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)NC(=N2)C3CCCN3.C1CCC2=C(C1)NC(=N2)C3CCCN3.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37Cl3N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole sesquihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole sesquihydrochloride
Reactant of Route 2
2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole sesquihydrochloride
Reactant of Route 3
2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole sesquihydrochloride
Reactant of Route 4
2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole sesquihydrochloride
Reactant of Route 5
2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole sesquihydrochloride
Reactant of Route 6
2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole sesquihydrochloride

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